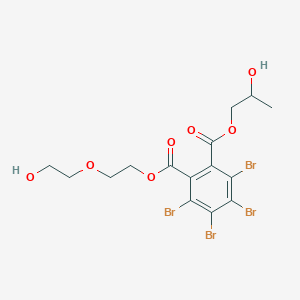

2-(2-Hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate involves the following steps :

Preparation of Tetrabromophthalic Anhydride: Tetrabromophthalic anhydride is synthesized by brominating phthalic anhydride.

Esterification: The tetrabromophthalic anhydride is then esterified with 2-(2-hydroxyethoxy)ethanol and 2-hydroxypropyl bromide under acidic conditions to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH .

化学反应分析

Types of Reactions

2-(2-Hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles.

Ester Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Hydrolysis: Acidic or basic conditions are used for hydrolysis, typically involving hydrochloric acid or sodium hydroxide.

Major Products

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Hydrolysis Products: Hydrolysis yields the corresponding alcohols and tetrabromophthalic acid.

科学研究应用

Flame Retardants

The most prominent application of 2-(2-Hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate is as a flame retardant in polymers and textiles. The presence of bromine atoms is critical; they release bromine radicals when heated, which interfere with the combustion process by reacting with free radicals in flames. This mechanism effectively inhibits flame propagation and enhances fire safety in materials used across various industries .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in high-performance liquid chromatography (HPLC) . It is particularly useful for the separation and analysis of brominated compounds. The reverse-phase HPLC method allows for the effective isolation of impurities and is scalable for preparative separations. The mobile phase typically consists of acetonitrile and water, with modifications for mass spectrometry compatibility .

Material Science

Research in material science has identified potential uses of this compound in developing new flame-retardant materials . Studies focus on its integration into polymer matrices to enhance their thermal stability and fire resistance without compromising mechanical properties .

Toxicology Studies

Given its brominated nature, the compound has been subjected to toxicological assessments to evaluate its safety profile and environmental impact. These studies are crucial for regulatory compliance and understanding the implications of its use in consumer products .

Case Study 1: Flame Retardant Efficacy

A study conducted on various polymer composites incorporated with this compound demonstrated significant improvements in fire resistance compared to untreated samples. The testing involved standard flame spread tests that indicated reduced flammability and improved char formation upon exposure to flames.

Case Study 2: HPLC Application

In an analytical chemistry context, researchers utilized this compound as a calibration standard for HPLC analysis of brominated flame retardants in environmental samples. The results showed high precision and accuracy in quantifying trace levels of these compounds in complex matrices such as soil and water samples.

作用机制

The flame-retardant properties of 2-(2-Hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate are primarily due to the presence of bromine atoms, which release bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the flame .

相似化合物的比较

Similar Compounds

Tetrabromobisphenol A (TBBPA): Another brominated flame retardant with similar applications.

Hexabromocyclododecane (HBCD): A brominated flame retardant used in polystyrene foam.

Uniqueness

2-(2-Hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate is unique due to its specific ester structure, which provides both flame-retardant properties and compatibility with various polymers .

生物活性

2-(2-Hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate (CAS No. 20566-35-2) is a brominated flame retardant primarily used in polymers and textiles. Its molecular formula is C15H16Br4O7, and it has a molecular weight of 627.9 g/mol. This compound is notable for its high bromine content, which contributes to its effectiveness as a flame retardant.

Chemical Structure and Properties

- IUPAC Name : 1-O-[2-(2-hydroxyethoxy)ethyl] 2-O-(2-hydroxypropyl) 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate

- Physical State : Liquid

- InChI Key : OQHHASWHOGRCRC-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves:

- Preparation of Tetrabromophthalic Anhydride : Bromination of phthalic anhydride.

- Esterification : The tetrabromophthalic anhydride is esterified with 2-(2-hydroxyethoxy)ethanol and 2-hydroxypropyl bromide under acidic conditions.

The biological activity of this compound can be attributed to its role as a flame retardant. The compound releases bromine radicals upon heating, which interfere with the combustion process by reacting with free radicals in flames. This mechanism not only inhibits flame propagation but also affects the thermal stability of materials containing this compound.

Toxicological Profile

Research indicates that brominated flame retardants can have various toxicological effects on both human health and the environment. The following points summarize key findings:

- Endocrine Disruption : Some studies suggest that brominated compounds may disrupt endocrine functions, potentially leading to reproductive and developmental issues in humans and wildlife.

- Bioaccumulation : There is evidence that these compounds can bioaccumulate in aquatic organisms, raising concerns about their long-term ecological impact.

- Acute Toxicity : Limited data suggest potential acute toxicity to aquatic life; however, specific studies on this compound are scarce.

Case Studies

- Environmental Presence : A study identified the presence of various brominated flame retardants in environmental samples (dust, sediment, water), highlighting the widespread distribution of such compounds due to their use in consumer products .

- Human Health Impact : Research has linked exposure to certain brominated flame retardants with adverse health outcomes including neurodevelopmental effects in children .

- Regulatory Assessment : The European Chemicals Agency (ECHA) has assessed the risks associated with the use of this compound under REACH regulations, highlighting concerns regarding its potential toxicity and environmental persistence .

Flame Retardant Applications

The primary application of this compound is as a flame retardant in various materials:

- Polymers : Used in plastics to enhance fire resistance.

- Textiles : Incorporated into fabrics to reduce flammability.

Research Directions

Recent studies are focusing on:

- Alternative Flame Retardants : Investigating less toxic alternatives that do not compromise fire safety.

- Degradation Pathways : Understanding how this compound degrades in the environment and its byproducts' toxicity.

属性

IUPAC Name |

1-O-[2-(2-hydroxyethoxy)ethyl] 2-O-(2-hydroxypropyl) 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Br4O7/c1-7(21)6-26-15(23)9-8(10(16)12(18)13(19)11(9)17)14(22)25-5-4-24-3-2-20/h7,20-21H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHHASWHOGRCRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Br4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864948 | |

| Record name | 2-(2-Hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1-[2-(2-hydroxyethoxy)ethyl] 2-(2-hydroxypropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

20566-35-2 | |

| Record name | 1-[2-(2-Hydroxyethoxy)ethyl] 2-(2-hydroxypropyl) 3,4,5,6-tetrabromo-1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20566-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020566352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1-[2-(2-hydroxyethoxy)ethyl] 2-(2-hydroxypropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-Hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。